Disodium hydrogen 5-((4'-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulphonato-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium hydrogen 5-((4’-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulphonato-2-naphthyl)azo)(1,1’-biphenyl)-4-yl)azo)salicylate is a complex organic compound known for its vibrant color and extensive use in various scientific fields. This compound is characterized by its azo groups, which are responsible for its distinctive properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium hydrogen 5-((4’-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulphonato-2-naphthyl)azo)(1,1’-biphenyl)-4-yl)azo)salicylate involves multiple steps, including diazotization and azo coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the attainment of high-quality final products.
Chemical Reactions Analysis
Types of Reactions
Disodium hydrogen 5-((4’-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulphonato-2-naphthyl)azo)(1,1’-biphenyl)-4-yl)azo)salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, with temperature, pH, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while reduction typically produces aromatic amines.
Scientific Research Applications
Disodium hydrogen 5-((4’-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulphonato-2-naphthyl)azo)(1,1’-biphenyl)-4-yl)azo)salicylate has numerous applications in scientific research:
Chemistry: Used as a dye and indicator in various analytical techniques.
Biology: Employed in staining procedures to visualize cellular components.
Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of disodium hydrogen 5-((4’-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulphonato-2-naphthyl)azo)(1,1’-biphenyl)-4-yl)azo)salicylate involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color and reactivity. The pathways involved include electron transfer processes and the formation of stable complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
Disodium 4,4’-bis(2-sulfostyryl)biphenyl: Another azo compound used as a fluorescent whitening agent.
Disodium 4,4’-bis(4-aminophenylazo)stilbene-2,2’-disulfonate: Known for its use in dyeing and printing textiles.
Uniqueness
Disodium hydrogen 5-((4’-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulphonato-2-naphthyl)azo)(1,1’-biphenyl)-4-yl)azo)salicylate stands out due to its specific structural features, such as the presence of multiple azo groups and sulfonate functionalities, which confer unique properties and applications not found in other similar compounds.
Properties
CAS No. |
59620-58-5 |
---|---|
Molecular Formula |
C35H22N8Na2O12S2 |
Molecular Weight |
856.7 g/mol |
IUPAC Name |
disodium;5-amino-3-[[4-[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxy-6-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C35H24N8O12S2.2Na/c36-31-30-20(15-28(56(50,51)52)32(31)41-38-23-9-12-25(13-10-23)43(48)49)16-29(57(53,54)55)33(34(30)45)42-39-22-7-3-19(4-8-22)18-1-5-21(6-2-18)37-40-24-11-14-27(44)26(17-24)35(46)47;;/h1-17,44-45H,36H2,(H,46,47)(H,50,51,52)(H,53,54,55);;/q;2*+1/p-2 |
InChI Key |
OJLROSQSQLGAGD-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=CC(=C(C=C6)O)C(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.